6,7-Dimethoxy-4-(2-hydroxy-pyridin-3-yloxy)-quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(6,7-Dimethoxy-4-quinolinyl)oxy]-2(1H)-pyridinone is a complex organic compound known for its unique chemical structure and properties This compound features a quinoline moiety linked to a pyridinone ring through an ether linkage, with methoxy groups at the 6 and 7 positions of the quinoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(6,7-Dimethoxy-4-quinolinyl)oxy]-2(1H)-pyridinone typically involves the reaction of 4-chloro-6,7-dimethoxyquinoline with 3-hydroxy-2(1H)-pyridinone under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl group of the pyridinone displaces the chlorine atom on the quinoline ring, forming the desired ether linkage .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial to maximize yield and purity. Common solvents used include dimethyl sulfoxide (DMSO) and methanol, while bases like potassium carbonate are often employed to facilitate the reaction .
Chemical Reactions Analysis
Types of Reactions
3-[(6,7-Dimethoxy-4-quinolinyl)oxy]-2(1H)-pyridinone can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form quinone derivatives.
Reduction: The quinoline ring can be reduced to form tetrahydroquinoline derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the quinoline ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.
Substitution: Nucleophiles such as amines or thiols can react with the quinoline ring in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Quinone derivatives with enhanced electron-withdrawing properties.
Reduction: Tetrahydroquinoline derivatives with potential biological activity.
Substitution: Various substituted quinoline derivatives with diverse functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Studied for its potential therapeutic effects, particularly in cancer research.
Industry: Utilized in the development of advanced materials and chemical processes
Mechanism of Action
The mechanism by which 3-[(6,7-Dimethoxy-4-quinolinyl)oxy]-2(1H)-pyridinone exerts its effects is often related to its ability to interact with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The methoxy groups and the quinoline ring play crucial roles in these interactions, enhancing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
4-[(6,7-Dimethoxyquinolin-4-yl)oxy]aniline: Shares the quinoline moiety with methoxy groups but differs in the attached functional group.
1-[(4-[(6,7-Dimethoxyquinolin-4-yl)oxy]phenyl)carbamoyl]cyclopropane-1-carboxylic acid: Contains a similar quinoline structure but with additional functional groups that confer different properties
Uniqueness
3-[(6,7-Dimethoxy-4-quinolinyl)oxy]-2(1H)-pyridinone is unique due to its specific combination of the quinoline and pyridinone rings, which imparts distinct chemical reactivity and biological activity. The presence of methoxy groups further enhances its potential for various applications, making it a valuable compound in scientific research .
Properties
CAS No. |
666734-61-8 |
---|---|
Molecular Formula |
C16H14N2O4 |
Molecular Weight |
298.29 g/mol |
IUPAC Name |
3-(6,7-dimethoxyquinolin-4-yl)oxy-1H-pyridin-2-one |
InChI |
InChI=1S/C16H14N2O4/c1-20-14-8-10-11(9-15(14)21-2)17-7-5-12(10)22-13-4-3-6-18-16(13)19/h3-9H,1-2H3,(H,18,19) |
InChI Key |
HTSFECAFNHXBGG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=CN=C2C=C1OC)OC3=CC=CNC3=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.